5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid
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Overview
Description
5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a dimethoxyphenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the valeric acid moiety. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the desired carboxylic acid. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of catalytic processes or continuous flow reactors to enhance the yield and purity of the product. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor or a substrate analog.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxyphenylacetic acid
- 3,5-Dimethoxyphenylboronic acid
- 3,4-Dimethoxyphenethylamine
Comparison
Compared to these similar compounds, 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid is unique due to its valeric acid backbone, which imparts different chemical properties and reactivity
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-10-6-9(7-11(8-10)18-2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWBYOZFGUNDBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CCCC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645475 |
Source
|
Record name | 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-55-7 |
Source
|
Record name | 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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